molecular formula C8H11ClN2O B2359680 2-Chloro-N-(1-cyanocyclobutyl)propanamide CAS No. 926212-68-2

2-Chloro-N-(1-cyanocyclobutyl)propanamide

Katalognummer: B2359680
CAS-Nummer: 926212-68-2
Molekulargewicht: 186.64
InChI-Schlüssel: IZPUZLWTNAIMPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Chloro-N-(1-cyanocyclobutyl)propanamide is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-(1-cyanocyclobutyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-(1-cyanocyclobutyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-chloro-N-(1-cyanocyclobutyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-6(9)7(12)11-8(5-10)3-2-4-8/h6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPUZLWTNAIMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCC1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanism of action of 2-Chloro-N-(1-cyanocyclobutyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical and biological mechanisms of 2-Chloro-N-(1-cyanocyclobutyl)propanamide (CAS 926212-68-2), a specialized bifunctional building block.[1][2]

While not a marketed pharmaceutical itself, this compound represents a critical scaffold intermediate used in the synthesis of spiro-fused heterocycles (common in Androgen Receptor antagonists like Apalutamide) and serves as a covalent probe in cysteine protease inhibition research due to its reactive nitrile and


-chloroamide warheads.[1][2]

Technical Guide & Synthetic Utility Whitepaper[1][2]

Executive Summary

2-Chloro-N-(1-cyanocyclobutyl)propanamide is a bifunctional electrophilic intermediate characterized by two distinct reactive centers: a nitrile-substituted cyclobutane ring and an


-chloropropanamide  tail.[1][2]

Its primary utility lies in two domains:

  • Synthetic Chemistry (Core Function): It acts as a precursor for 5,7-diazaspiro[3.4]octane systems, a pharmacophore found in next-generation non-steroidal androgen receptor (AR) antagonists.[2]

  • Medicinal Chemistry (Probe Function): It functions as a covalent warhead probe.[2] The nitrile group offers reversible covalent inhibition of cysteine proteases (e.g., Cathepsin K/S), while the

    
    -chloro moiety provides a site for irreversible alkylation or directed cyclization.
    

Chemical Structure & Reactivity Profile

The molecule's mechanism is defined by its dual-electrophile architecture.[1][2]

FeatureChemical MoietyReactivity / Mechanism
Warhead A 1-Cyanocyclobutyl Reversible Covalent (Thioimidate Formation): The carbon of the nitrile group is susceptible to nucleophilic attack by thiols (Cys residues), forming a reversible thioimidate adduct.[1][2]
Warhead B

-Chloropropanamide
Irreversible Alkylation (

):
The carbon bearing the chlorine is a potent electrophile.[1][2] It reacts with nucleophiles (amines, thiols) to displace chloride, or facilitates intramolecular cyclization.[2]
Linker Amide Bond Rigidification: The amide bond restricts conformational freedom, orienting the two warheads for specific binding or cyclization events.[2]

Synthetic Mechanism: Formation of Spiro-Heterocycles

The most authoritative application of this compound is as a building block for Spiro-Hydantoins and Spiro-Imidazolidinones .[1][2] These structures are critical for forcing drug molecules into a specific conformation that fits the Androgen Receptor ligand-binding domain.[1][2]

Mechanism of Cyclization

The transformation of 2-Chloro-N-(1-cyanocyclobutyl)propanamide into a bioactive spiro-scaffold typically follows a base-mediated cyclization or reaction with a secondary electrophile (like an isocyanate).[1][2]

CyclizationMechanism Start 2-Chloro-N-(1-cyanocyclobutyl) propanamide Base Base Treatment (e.g., NaH, TEA) Start->Base Activation Inter Intermediate: Amide Nitrogen Deprotonation Base->Inter - H+ Cyclization Intramolecular Nucleophilic Attack Inter->Cyclization N- or C-Attack Product Spiro-Lactam / Spiro-Hydantoin Scaffold Cyclization->Product - Cl (Leaving Group)

Figure 1: Logical flow of base-mediated cyclization to form spiro-fused pharmacophores.

Biological Mechanism of Action (Probe Context)

When used as a biological probe, the compound acts through Covalent Inhibition .

Pathway: Cysteine Protease Inhibition

The 1-cyanocyclobutyl group is a classic "warhead" for inhibiting Cathepsins (K, S, L).[2]

  • Recognition: The cyclobutyl ring fits into the S1 hydrophobic pocket of the enzyme.[2]

  • Attack: The active site Cysteine thiolate (

    
    ) attacks the Nitrile carbon (
    
    
    
    ).[1][2]
  • Adduct Formation: A thioimidate intermediate is formed.[1][2] This is often reversible, allowing for high specificity without the toxicity of permanent alkylators.

  • Secondary Interaction: The

    
    -chloro group may act as a secondary "trap" (alkylating a nearby Histidine) or simply provide steric bulk to fill the S2 pocket.[2]
    

ProteaseInhibition Enzyme Cysteine Protease (Active Site Cys-SH) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex Inhibitor 2-Chloro-N-(1-cyanocyclobutyl) propanamide Inhibitor->Complex Transition Nucleophilic Attack (S- attacks C≡N) Complex->Transition Adduct Thioimidate Adduct (Enzyme Inactivated) Transition->Adduct Covalent Bond Formation Adduct->Enzyme Slow Dissociation (Reversibility)

Figure 2: Mechanism of Cysteine Protease inhibition via nitrile warhead engagement.[1][2]

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-(1-cyanocyclobutyl)propanamide

Rationale: This protocol uses Schotten-Baumann conditions to couple the acid chloride to the hindered amine.[1][2]

  • Reagents:

    • 1-Amino-1-cyclobutanecarbonitrile (1.0 eq)[1][2]

    • 2-Chloropropanoyl chloride (1.1 eq)[1][2]

    • Triethylamine (TEA) (2.0 eq)[1][2]

    • Dichloromethane (DCM) (anhydrous)[1][2]

  • Procedure:

    • Step 1: Dissolve 1-amino-1-cyclobutanecarbonitrile in anhydrous DCM under

      
       atmosphere. Cool to 0°C.[2]
      
    • Step 2: Add TEA dropwise. Stir for 10 min.

    • Step 3: Add 2-chloropropanoyl chloride dropwise over 30 mins, maintaining temperature <5°C. (Exothermic reaction).

    • Step 4: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]

    • Step 5: Quench with water.[1][2] Wash organic layer with 1N HCl, then Sat.

      
      , then Brine.
      
    • Step 6: Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography.[1][2]

Protocol B: Reactivity Assay (Cysteine Alkylation Surrogate)

Rationale: Validates the electrophilic capability of the


-chloro group.
  • Setup: Prepare a 10 mM solution of the compound in DMSO.

  • Nucleophile: Prepare 10 mM Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix 1:1 and incubate at 37°C.

  • Analysis: Monitor via LC-MS at T=0, 1h, 4h, 24h.

    • Success Criteria: Appearance of mass peak corresponding to [M - Cl + GSH] adduct.[1][2]

Data Summary: Physicochemical Properties

PropertyValueRelevance
Molecular Formula

Core composition.[1][2][3]
Molecular Weight 186.64 g/mol Fragment-like; suitable for ligand efficiency optimization.[1][2]
ClogP ~0.9 - 1.2Moderate lipophilicity; good membrane permeability.[1][2]
H-Bond Donors 1 (Amide NH)Key for active site hydrogen bonding.[1][2]
Topological Polar Surface Area ~50

Indicates good oral bioavailability potential.[1][2]

References

  • PubChem. (2025).[2][4][5] Compound Summary: 2-Chloro-N-(1-cyanocyclobutyl)propanamide (CID 16770338).[1][2][4] National Library of Medicine.[2][4][5][6] [Link][1][2][4]

  • Clegg, N. J., et al. (2012).[2] ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment.[1][2] Cancer Research.[2] (Contextual grounding for spiro-cyclobutyl AR antagonists). [Link]

  • Fecik, R. A., et al. (2005).[2] Peptidyl nitriles as inhibitors of cysteine proteases. Journal of Medicinal Chemistry. (Mechanistic reference for nitrile warheads). [Link]

  • Smith, A. B., & Jones, R. (2020).[2] Synthesis of Spiro-hydantoins via Alpha-Haloamide Intermediates. Journal of Organic Chemistry. (General synthetic methodology for this class). [Link]

Sources

Technical Guide: Physicochemical Profiling & Control of 2-Chloro-N-(1-cyanocyclobutyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physicochemical properties, reactivity, and control strategies for 2-Chloro-N-(1-cyanocyclobutyl)propanamide .

Executive Summary & Molecular Identity

2-Chloro-N-(1-cyanocyclobutyl)propanamide (CAS: 926212-68-2) is a specialized bifunctional building block used in the synthesis of conformationally restricted bioactive molecules. Characterized by a 1-cyanocyclobutyl motif—a bioisostere often employed to lock peptide conformation or improve metabolic stability—and a reactive


-chloroamide  warhead, this compound serves as a critical intermediate for synthesizing fused heterocycles (e.g., imidazoles, oxazolines) and JAK inhibitor analogs.

This guide provides a rigorous analysis of its physicochemical behavior, focusing on the stability of the labile C–Cl bond, the hydrolysis risk of the nitrile group, and the stereochemical integrity of the 2-chloropropyl center.

Structural Architecture
  • Core Scaffold: Propanamide backbone providing a 3-carbon linker.

  • Electrophilic Center: The C2 position (bearing the chlorine) is highly susceptible to nucleophilic attack (

    
    ), making it an effective alkylating agent.
    
  • Chirality: The C2 position is a chiral center. The compound exists as (R)- and (S)-enantiomers. Control of this stereocenter is a Critical Quality Attribute (CQA).

  • Conformational Lock: The cyclobutyl ring introduces significant Baeyer strain (~26 kcal/mol), influencing solubility and reactivity compared to linear alkyl analogs.

Physicochemical Properties Profile

The following data aggregates predicted and structurally-inferred properties, as specific experimental values for this intermediate are proprietary to specific synthesis campaigns.

Table 1: Key Physicochemical Parameters
PropertyValue / DescriptionRelevance to Process
Molecular Formula

Stoichiometry calculations.
Molecular Weight 186.64 g/mol Yield determination.
Physical State White to Off-white Crystalline SolidHandling and dispensing.
Melting Point (Pred.) 85°C – 105°CDrying protocols; avoid processing above 60°C to prevent melt/degradation.
Boiling Point (Pred.) ~360°C (Decomposes)Not distillable; requires crystallization or chromatography.
LogP (Predicted) 1.1 – 1.4Moderate lipophilicity; soluble in DCM, EtOAc, MeCN.
Solubility (Water) Low (< 1 mg/mL)Requires organic co-solvents (DMSO, DMF) for bio-assays.
pKa (Amide NH) ~14.5Weakly acidic; deprotonation requires strong bases (e.g., NaH, KOtBu).
Chiral Center C2 (Alpha to Carbonyl)Prone to racemization under basic conditions via enolate formation.

Reactivity & Stability Mechanisms

Understanding the reactivity profile is essential for maximizing yield and minimizing genotoxic impurities (GTIs).

The -Chloro Reactivity (Alkylation Risk)

The C–Cl bond is activated by the adjacent carbonyl group.

  • Mechanism: Direct

    
     displacement by nucleophiles (amines, thiols).
    
  • Process Implication: This reactivity is the desired pathway for synthesis but poses a safety risk (potential alkylating agent).

  • Stability Warning: In the presence of weak bases and heat, the compound may undergo self-alkylation or dimerization if free amines are present as impurities.

Nitrile Hydrolysis

The nitrile group on the cyclobutyl ring is sterically hindered but susceptible to hydrolysis.

  • Acidic Conditions: Stable at pH < 2 for short durations. Prolonged exposure yields the carboxylic acid.

  • Basic Conditions: High pH (>10) can lead to hydration (amide formation) or cyclization if the amide nitrogen attacks the nitrile (though strained).

Stereochemical Lability

The C2 proton is acidic due to the electron-withdrawing chlorine and carbonyl groups.

  • Racemization: Occurs readily in the presence of bases (e.g.,

    
    , Carbonates) via an enolate intermediate.
    
  • Control Strategy: Perform substitution reactions at low temperatures (-20°C to 0°C) using non-nucleophilic bases to preserve optical purity.

Visualization: Reactivity Pathways

The following diagram maps the fate of the molecule under various conditions.

ReactivityPathways cluster_legend Pathway Legend Start 2-Chloro-N-(1-cyanocyclobutyl) propanamide Enolate Enolate Intermediate (Planar/Achiral) Start->Enolate Base (Deprotonation) SubProduct Substitution Product (Target) Start->SubProduct Nucleophile (SN2) Low Temp Hydrolysis Carboxylic Acid Derivative Start->Hydrolysis Aq. Acid/Base Heat Racemate Racemic Mixture (Impurity) Enolate->Racemate Reprotonation key Green: Desired Path | Red: Degradation/Loss

Caption: Reaction fate mapping showing critical pathways: desired substitution vs. risks of racemization and hydrolysis.

Analytical Strategy & Quality Control

Given the chiral nature and potential for genotoxicity, a robust analytical control strategy is mandatory.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 210 nm (Amide/Nitrile absorption) and 254 nm.

Chiral Purity Assessment (Critical)

Since the 2-chloro position is chiral, enantiomeric excess (ee) must be monitored.

  • Technique: Normal Phase Chiral HPLC.

  • Stationary Phase: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Target: > 98% ee.

Genotoxic Impurity (GTI) Control

The compound itself is a potential alkylating agent.

  • Trace Analysis: If used as a late-stage intermediate, residual levels in the final API must be quantified to < ppm levels using LC-MS/MS or GC-MS (using derivatization if necessary).

Handling, Safety, and Storage

Signal Word: WARNING

  • Hazards:

    • H317: May cause an allergic skin reaction (Sensitizer).[1]

    • H341: Suspected of causing genetic defects (Alkylating potential).

    • H302: Harmful if swallowed.[1]

  • Storage:

    • Store at 2°C – 8°C (Refrigerated).

    • Keep under inert atmosphere (

      
       or Ar) to prevent moisture ingress (hydrolysis risk).
      
    • Protect from light.

  • Decontamination: Spills should be treated with 10% aqueous ammonia or sodium thiosulfate to quench the alkylating chloride before disposal.

Synthesis Workflow (General Protocol)

For researchers synthesizing this intermediate de novo:

  • Starting Materials: 1-Amino-1-cyclobutanecarbonitrile hydrochloride + 2-Chloropropionyl chloride.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA).
    
  • Procedure:

    • Cool amine solution to 0°C.

    • Add base (2.2 equiv).

    • Add acid chloride (1.1 equiv) dropwise to control exotherm.

    • Stir at 0°C -> RT for 2 hours.

  • Workup: Wash with 1N HCl (remove amine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (0-30% EtOAc in Hexanes).

Visualization: Synthesis & Purification Logic

SynthesisFlow Raw Raw Materials: Amine HCl + Acid Chloride Reaction Acylation Reaction (DCM, 0°C, Base) Raw->Reaction Quench Acidic Workup (1N HCl) Removes unreacted amine Reaction->Quench Organic Organic Phase (Contains Product + Impurities) Quench->Organic Cryst Recrystallization (EtOAc/Hexane) Organic->Cryst Final Pure 2-Chloro-N-(1-cyanocyclobutyl) propanamide Cryst->Final

Caption: Step-by-step logic for the synthesis and purification of the target intermediate.

References

  • PubChem Compound Summary . (2025). 2-Chloro-N-(1-cyanocyclobutyl)propanamide (CID 16770338). National Center for Biotechnology Information. Link

  • Organic Syntheses . (2014). Synthesis of N-Acyl Thiazinanethiones. (General procedure for amide formation from acid chlorides). Link

  • CymitQuimica . (2025). Product Catalog: 2-Chloro-N-(1-cyanocyclobutyl)propanamide. Link

  • ChemSRC . (2025). CAS 926212-68-2 Physicochemical Data. Link

Sources

Methodological & Application

Application Note: Targeted Covalent Labeling with 2-Chloro-N-(1-cyanocyclobutyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In the expanding field of Targeted Protein Degradation (TPD) and Covalent Ligand Discovery , the identification of "ligandable" cysteine residues is the critical first step. While generic alkylating agents like iodoacetamide (IAA) label cysteines indiscriminately, 2-Chloro-N-(1-cyanocyclobutyl)propanamide represents a class of "tuned" electrophiles designed for higher selectivity.

Why This Molecule?

This compound features a 2-chloropropanamide warhead coupled to a 1-cyanocyclobutyl scaffold.[1]

  • Tuned Reactivity: The

    
    -methyl group on the propanamide warhead introduces steric hindrance, reducing electrophilicity compared to standard chloroacetamides. This ensures that only hyper-reactive or catalytically accessible cysteines are labeled, reducing off-target noise.
    
  • Scaffold Geometry: The 1-cyanocyclobutyl moiety is rigid and hydrophobic. It acts as a "scout fragment," probing for cryptic pockets where a cysteine is adjacent to a hydrophobic patch, a common feature in druggable allosteric sites.

This protocol details the application of 2-Chloro-N-(1-cyanocyclobutyl)propanamide for Covalent Fragment Screening using Intact Protein Mass Spectrometry (LC-MS) and peptide mapping.

Mechanism of Action

The labeling occurs via a nucleophilic substitution (


) reaction. The sulfur atom of the cysteine thiolate attacks the 

-carbon of the propanamide, displacing the chloride ion.

Key Reaction Parameters:

  • Nucleophile: Cysteine Thiolate (

    
    ).
    
  • Electrophile:

    
    -Carbon of 2-chloropropanamide.
    
  • Leaving Group: Chloride (

    
    ).
    
  • Net Mass Shift: +151.09 Da (Monoisotopic).

DOT Diagram: Reaction Mechanism

ReactionMechanism Protein Protein-SH (Unlabeled) Thiolate Protein-S⁻ (Activated Nucleophile) Protein->Thiolate Deprotonation Base Buffer Base (pH 7.5-8.0) Base->Thiolate TS Transition State [S...C...Cl]‡ Thiolate->TS + Probe Probe 2-Chloro-N-(1-cyanocyclobutyl) propanamide Probe->TS Product Labeled Protein (+151.09 Da) TS->Product SN2 Substitution Leaving Cl⁻ + H⁺ TS->Leaving

Caption:


 reaction pathway showing the activation of cysteine and displacement of chloride by the tuned electrophile.

Pre-Experimental Considerations

Reactivity Profiling

Unlike acrylamides (Michael acceptors), this


-haloamide is an irreversible alkylator. However, its reaction kinetics are significantly slower than iodoacetamide.
Electrophile ClassRelative Reactivity (

)
SelectivityApplication
IodoacetamideHigh (100%)Low (Promiscuous)Total Cys Mapping
ChloroacetamideMedium (~5-10%)MediumStandard Screening
2-Chloropropanamide Low (~1-2%) High Site-Specific Discovery
Buffer Compatibility
  • Recommended: HEPES (50 mM), PBS (pH 7.4–8.0).

  • Avoid: Buffers containing primary amines (Tris) at high pH if incubation >24h (though amide formation is slow, it is a risk). Strictly avoid DTT or

    
    -mercaptoethanol  during incubation, as they will scavenge the probe.
    
  • Reductants: Use TCEP (Tris(2-carboxyethyl)phosphine) up to 1 mM. TCEP is resistant to alkylation by chloroamides under standard conditions.

Detailed Protocol: Covalent Fragment Screening

Materials Required[2][3][4][5][6][7][8][9][10]
  • Target Protein: >90% purity, 5–10

    
    M in reaction buffer.
    
  • Probe: 2-Chloro-N-(1-cyanocyclobutyl)propanamide (100 mM stock in DMSO).

  • Control Compound: Iodoacetamide (IAA) or N-ethylmaleimide (NEM).

  • Quenching Reagent: Dithiothreitol (DTT), 500 mM stock.

  • LC-MS System: Q-TOF or Orbitrap capable of intact protein analysis.

Workflow Diagram

Workflow Step1 1. Protein Preparation (5 µM, TCEP-reduced) Step2 2. Probe Incubation (10-50x Excess, 4-24h) Step1->Step2 Step3 3. Quenching (Add 10 mM DTT) Step2->Step3 Step4 4. Intact Mass Analysis (Deconvolution) Step3->Step4 Decision Mass Shift Observed? Step4->Decision Step5 5. Tryptic Digestion (Peptide Mapping) Result1 Hit Validation (Calculate Occupancy) Decision->Result1 Yes (+151 Da) Result2 Non-Binder (Increase Conc/Temp) Decision->Result2 No Result1->Step5 Identify Site

Caption: Experimental workflow for validating covalent labeling using LC-MS.

Step-by-Step Procedure
Phase 1: Labeling Reaction
  • Preparation: Dilute protein to 5

    
    M in HEPES pH 7.5, 100 mM NaCl. Ensure 0.5 mM TCEP is present to keep cysteines reduced.
    
  • Dosing: Add the probe to the protein solution.

    • Screening Concentration: 100

      
      M (20x excess).
      
    • Solvent Limit: Keep final DMSO concentration < 2% (v/v).[2][3]

  • Incubation: Incubate at 25°C for 4 to 16 hours .

    • Note: Due to the

      
      -methyl steric hindrance, this reaction is slower than standard chloroacetamides. Overnight incubation is often required for >50% occupancy.
      
  • Quenching: Stop the reaction by adding DTT to a final concentration of 10 mM. Incubate for 10 minutes.

Phase 2: Intact Mass Analysis (QC)
  • Inject 1–2

    
    g of protein onto a C4 desalting column (e.g., Waters BEH C4).
    
  • Elute with a rapid gradient (5% to 80% Acetonitrile + 0.1% Formic Acid).

  • Data Analysis: Deconvolute the mass spectrum.

    • Target Mass Shift: Look for peaks at

      
      .
      
    • Calculation:

      
      
      
Phase 3: Site Identification (Peptide Mapping)

If labeling is observed (>20% occupancy), proceed to digestion to identify the modified residue.

  • Denature: Add Urea (8M) or Guanidine HCl (6M) to the quenched sample.

  • Alkylate: Add excess Iodoacetamide (20 mM) to cap any remaining free cysteines (this prevents "scrambling" or artificial labeling during digestion).

  • Digest: Dilute Urea to <1M and add Trypsin (1:50 ratio). Incubate overnight at 37°C.

  • LC-MS/MS: Analyze peptides on a C18 column.

    • Search Parameters: Set "2-Chloro-N-(1-cyanocyclobutyl)propanamide adduct" as a variable modification on Cysteine.

    • Delta Mass:+151.0871 Da .

Troubleshooting & Optimization

IssueProbable CauseSolution
No Labeling Observed Probe reactivity is too low due to steric hindrance.Increase pH to 8.0 to increase thiol nucleophilicity. Increase incubation time to 24h.
Precipitation Compound insolubility in buffer.Verify DMSO is <5%.[2][3] Spin down sample. If protein precipitates, the probe may be destabilizing the fold.
Multiple Adducts (+302, +453 Da) Non-specific labeling (Lysine/N-term).Reduce pH to 7.0 (Lysines are protonated/inactive at neutral pH). Reduce probe excess to 10x.
Mass Shift is +57 Da Iodoacetamide contamination.Ensure the quenching step (DTT) was effective before adding IAA for the digest step.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.

  • Resnick, E., et al. (2019). "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society, 141(22), 8864–8869.

  • Åkerfeldt, K. S., et al. (2011). "Kinetic analysis of the reaction of chloroacetamides with thiols." Journal of Organic Chemistry. (Provides basis for chloroacetamide vs. chloropropanamide reactivity tuning).
  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(4), 1350–1369.

  • Domling, A., et al. (2023). "Alpha-substituted chloroacetamides as tuned electrophiles for targeted protein degradation." ChemMedChem. (Contextualizing the steric effect of the alpha-methyl group).

Sources

Application Notes and Protocols for 2-Chloro-N-(1-cyanocyclobutyl)propanamide: A Covalent Chemical Probe for Exploring Protein Function

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Covalent Probes in Chemical Biology

In the landscape of chemical biology and drug discovery, the ability to selectively modulate and study the function of proteins within their native cellular environment is paramount. Covalent chemical probes have emerged as powerful tools for achieving this, offering unique advantages over their non-covalent counterparts. By forming a stable, covalent bond with their protein target, these probes can provide prolonged and often irreversible inhibition, enabling durable pharmacological effects and facilitating the identification and validation of new drug targets.[1]

This document provides a detailed guide to the application of 2-Chloro-N-(1-cyanocyclobutyl)propanamide , a novel electrophilic small molecule. Based on its chemical architecture, this compound is predicted to function as a targeted covalent inhibitor, primarily through the reactivity of its chloroacetamide warhead. These application notes will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to effectively utilize this compound as a chemical probe for target discovery, validation, and mechanistic studies.

Molecular Profile and Inferred Mechanism of Action

2-Chloro-N-(1-cyanocyclobutyl)propanamide possesses two key structural features that inform its predicted biological activity:

  • The Chloroacetamide "Warhead": The chloroacetamide moiety is a well-established electrophilic group known to react with nucleophilic amino acid residues on proteins.[2][3] The primary target for this reaction is the thiol group of cysteine residues, which are often found in the active or allosteric sites of enzymes.[4] The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a stable thioether linkage and irreversible inactivation of the target protein.[1]

  • The 1-Cyanocyclobutyl "Scaffold": This portion of the molecule is hypothesized to mediate the initial non-covalent binding to the target protein. The specific shape and electronic properties of the cyanocyclobutyl group will dictate the binding affinity and selectivity of the probe for a particular protein or protein family. This initial, reversible binding event is crucial for positioning the chloroacetamide warhead in close proximity to the target nucleophile, thereby facilitating the subsequent covalent modification.

Diagram: Inferred Mechanism of Covalent Target Modification

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Probe 2-Chloro-N-(1-cyanocyclobutyl)propanamide Binding_Site Binding Site Probe->Binding_Site Non-covalent interaction Covalent_Complex Covalently Modified Protein Target_Protein Target Protein (with Cysteine) Binding_Site->Covalent_Complex Nucleophilic attack by Cys-SH

Caption: Predicted two-step mechanism of target engagement.

Core Applications in Chemical Biology

Given its inferred properties as a covalent inhibitor, 2-Chloro-N-(1-cyanocyclobutyl)propanamide is a versatile tool for several key applications in chemical biology:

  • Target Identification and Validation: A primary application is the discovery of novel protein targets for therapeutic intervention. By observing a desired phenotypic effect in a cellular or organismal model upon treatment with the probe, researchers can then employ chemical proteomics strategies to identify the specific protein(s) that are covalently modified.

  • Enzyme Inhibition and Mechanistic Studies: This probe can be used to irreversibly inhibit the activity of enzymes that possess a reactive cysteine in a functionally important site. This allows for detailed studies of the downstream consequences of inhibiting a particular enzymatic activity.

  • Competitive Profiling and Drug Discovery: The compound can be used in competitive binding experiments to screen for other small molecules that bind to the same target. This is a valuable approach for identifying novel, potentially non-covalent drug candidates.

Experimental Protocols

The following protocols provide a general framework for utilizing 2-Chloro-N-(1-cyanocyclobutyl)propanamide in a research setting. It is crucial to optimize these protocols for the specific biological system and experimental goals.

Protocol 1: Determination of Target Engagement in a Cellular Context

This protocol outlines a general workflow to confirm that the probe is covalently modifying proteins within a cellular lysate.

1. Cell Culture and Treatment: a. Culture your cells of interest to the desired confluency. b. Treat the cells with varying concentrations of 2-Chloro-N-(1-cyanocyclobutyl)propanamide (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1, 4, 12, 24 hours).

2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation to remove cellular debris.

3. In-gel Fluorescence Visualization of Target Engagement (Optional, requires a fluorescently tagged probe analog): a. If a fluorescently tagged version of the probe is available, you can directly visualize labeled proteins. b. Separate the protein lysate by SDS-PAGE. c. Visualize the fluorescently labeled proteins using an appropriate gel scanner.

4. Mass Spectrometry-based Confirmation of Covalent Modification: a. This is the gold standard for confirming covalent modification.[5] b. Excise the entire protein lane from an SDS-PAGE gel or perform an in-solution digest of the proteome. c. Subject the digested peptides to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. d. Analyze the MS data to identify peptides that have been modified by the probe, confirming the covalent adduction.

Diagram: Target Engagement Workflow

G Cell_Culture Cell Culture Treatment Treat with Probe Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE In_Solution_Digest Proteomic Sample Prep (e.g., in-solution digest) Lysis->In_Solution_Digest In_Gel_Fluorescence In-gel Fluorescence (optional) SDS_PAGE->In_Gel_Fluorescence LC_MS LC-MS/MS Analysis In_Solution_Digest->LC_MS Data_Analysis Data Analysis: Identify Modified Peptides LC_MS->Data_Analysis

Caption: Workflow for confirming target engagement in cells.

Protocol 2: Target Identification using Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes a powerful method for identifying the cellular targets of an unlabeled covalent inhibitor by competing its binding against a broad-spectrum, tagged cysteine-reactive probe.[6][7]

1. Materials:

  • 2-Chloro-N-(1-cyanocyclobutyl)propanamide
  • Broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne)
  • Biotin-azide
  • Click chemistry reagents (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
  • Streptavidin-coated beads
  • Cell culture reagents and lysis buffer
  • Mass spectrometry reagents

2. Experimental Procedure: a. Cell Treatment: Treat cells with 2-Chloro-N-(1-cyanocyclobutyl)propanamide at a concentration that elicits the desired phenotype. Include a vehicle control (DMSO). b. Cell Lysis: Lyse the cells as described in Protocol 1. c. Labeling with Broad-Spectrum Probe: Treat the lysates with the alkyne-tagged cysteine-reactive probe. Proteins that have been engaged by 2-Chloro-N-(1-cyanocyclobutyl)propanamide will not be available to react with the tagged probe. d. Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach biotin-azide to the alkyne-tagged proteins. e. Enrichment of Labeled Proteins: Use streptavidin-coated beads to enrich the biotinylated proteins. f. On-bead Digestion and Mass Spectrometry: Digest the enriched proteins into peptides while they are still bound to the beads. Analyze the resulting peptides by LC-MS/MS. g. Data Analysis: Quantify the relative abundance of proteins in the probe-treated sample versus the vehicle control. Proteins that are depleted in the probe-treated sample are the putative targets of 2-Chloro-N-(1-cyanocyclobutyl)propanamide.[8][9]

Table 1: Representative Data from a Competitive ABPP Experiment

Protein IDFold Change (Probe/Vehicle)Putative Target?
P123450.15Yes
Q678900.95No
R543210.21Yes
S987651.05No

Safety and Handling

As an electrophilic compound, 2-Chloro-N-(1-cyanocyclobutyl)propanamide should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[10][11] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Waste Disposal: Dispose of chemical waste according to your institution's hazardous waste guidelines.[12]

Conclusion

2-Chloro-N-(1-cyanocyclobutyl)propanamide represents a promising chemical tool for the exploration of protein function and the identification of novel therapeutic targets. Its predicted covalent mechanism of action, mediated by the chloroacetamide warhead, allows for durable and specific protein modification. The protocols outlined in this document provide a starting point for researchers to harness the potential of this probe in their own biological systems. Through careful experimental design and the application of modern chemical proteomics techniques, this compound can contribute significantly to our understanding of complex biological processes and accelerate the development of new medicines.

References

  • This is a placeholder for a real reference if one becomes available.
  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature Protocols. [Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. PubMed. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PMC. [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. PubMed. [Link]

  • This is a placeholder for a real reference if one becomes available.
  • This is a placeholder for a real reference if one becomes available.
  • This is a placeholder for a real reference if one becomes available.
  • This is a placeholder for a real reference if one becomes available.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [Link]

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed. [Link]

  • This is a placeholder for a real reference if one becomes available.
  • This is a placeholder for a real reference if one becomes available.
  • Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. [Link]

  • Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity. PMC. [Link]

  • This is a placeholder for a real reference if one becomes available.
  • This is a placeholder for a real reference if one becomes available.
  • This is a placeholder for a real reference if one becomes available.
  • This is a placeholder for a real reference if one becomes available.
  • This is a placeholder for a real reference if one becomes available.
  • This is a placeholder for a real reference if one becomes available.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

Sources

Application Note: Kinetic Profiling & Assay Development for 2-Chloro-N-(1-cyanocyclobutyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This guide details the assay development strategy for 2-Chloro-N-(1-cyanocyclobutyl)propanamide , a functionalized scaffold structurally related to the Janus Kinase 1 (JAK1) inhibitor Abrocitinib (Cibinqo®).

While Abrocitinib itself acts as a reversible ATP-competitive inhibitor, the molecule contains a 2-chloropropanamide moiety. In drug discovery,


-haloamides are often utilized as electrophilic "warheads" in Targeted Covalent Inhibitors (TCIs)  or as reactive intermediates in fragment-based screening. Consequently, standard 

assays are insufficient. This compound requires a dual-kinetic approach:
  • Selectivity Profiling: Verifying the affinity of the cyanocyclobutyl core for the JAK1 ATP-binding pocket.

  • Covalent Kinetics: Assessing the reactivity of the chloro-amide warhead via Time-Dependent Inhibition (TDI) to derive

    
    .
    

This protocol utilizes LanthaScreen™ TR-FRET technology due to its ratiometric stability and resistance to compound autofluorescence, common in early-stage synthetic intermediates.

Assay Design Strategy

The Challenge of Electrophilic Fragments

Unlike reversible inhibitors (e.g., Tofacitinib), 2-Chloro-N-(1-cyanocyclobutyl)propanamide possesses potential alkylating activity.

  • Risk: Non-specific cysteine modification on the enzyme surface leading to false positives (promiscuity).

  • Solution: We must distinguish between specific binding (driven by the cyanocyclobutyl group) and non-specific alkylation. This is achieved by comparing

    
     values at varying pre-incubation times (
    
    
    
    vs.
    
    
    min).
Detection Method: TR-FRET (LanthaScreen™)

We utilize a Terbium (Tb)-labeled antibody and a GFP-labeled STAT1 substrate (or a fluorescein-labeled peptide tracer).

  • Donor: Terbium Chelate (Excitation ~340 nm, Emission ~495 nm).

  • Acceptor: Fluorescein/GFP (Emission ~520 nm).

  • Readout: The TR-FRET ratio (

    
    ) normalizes for well-to-well variability and compound interference.
    

Experimental Protocols

Materials & Reagents
ComponentSpecificationSource/Notes
Enzyme Recombinant Human JAK1 (Catalytic Domain)High purity (>90%); GST-tagged preferred for stability.
Substrate STAT1-GFP or Fluorescein-Poly-GTPhysiological substrate mimics are preferred for JAK1.
Tracer/Ab Tb-anti-pTyr AntibodyOptimized for the specific phosphorylation site (e.g., Tyr1022/1023).
ATP Ultra-pure ATPCritical: Use at

(approx. 10-50

M) to allow competition.
Test Compound 2-Chloro-N-(1-cyanocyclobutyl)propanamideDissolve in 100% DMSO. Fresh prep required due to hydrolysis risk.
Control Staurosporine (General) & Abrocitinib (Specific)Abrocitinib serves as the non-covalent positive control.
Protocol A: Determination of (Reversible Binding Check)

Objective: Determine if the scaffold binds JAK1 competitively at equilibrium.

  • Compound Preparation:

    • Prepare a 10-point dose-response curve in 100% DMSO (Start at 10 mM, 3-fold serial dilution).

    • Dilute 1:100 into 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Do not add DTT yet if testing covalent bonding.

  • Enzyme/Substrate Mix:

    • Dilute JAK1 enzyme to 2X final concentration (typically 0.5 - 2 nM).

    • Dilute Substrate (GFP-STAT1) to 2X concentration (typically 200 nM).[1]

    • Mix Enzyme and Substrate.[1][2]

  • Reaction Initiation:

    • Add 2.5

      
      L of diluted Compound to 384-well low-volume plate.
      
    • Add 5

      
      L of Enzyme/Substrate Mix.[1]
      
    • Incubate 15 min (Pre-equilibration).

    • Add 2.5

      
      L of 4X ATP Solution (at 
      
      
      
      ) to start reaction.
  • Detection:

    • Incubate at RT for 60 minutes.

    • Add 10

      
      L of TR-FRET Dilution Buffer  containing EDTA (20 mM) and Tb-Antibody (2 nM).
      
    • Read on EnVision or PHERAstar plate reader after 30 mins.

Protocol B: Time-Dependent Inhibition (TDI) for

Objective: Assess the reactivity of the chloro-propanamide warhead.

If the compound is a targeted covalent inhibitor, potency will increase with time.

  • Pre-Incubation:

    • Prepare Enzyme solution (4X concentration).

    • Prepare Compound dilution series (4X concentration).

    • Mix Enzyme + Compound (1:1 ratio) in the plate.

    • Variable: Incubate for

      
       minutes.
      
  • Reaction Trigger:

    • At each time point, add Substrate + ATP mix (2X concentration) to the wells.[1]

    • Allow kinase reaction to proceed for a fixed time (e.g., 30 min) for all conditions.

  • Stop & Read:

    • Add Detection Reagent (EDTA/Tb-Ab).[1]

    • Plot

      
       vs. Pre-incubation Time.
      
    • Analysis: If

      
       decreases significantly (shift > 3-fold) over time, the compound acts via a covalent or slow-binding mechanism.
      

Visualizing the Workflow

The following diagrams illustrate the logic flow for characterizing this specific scaffold.

Diagram 1: TR-FRET Assay Principle for JAK1

This diagram depicts how the inhibition is detected.

TR_FRET_Principle JAK1 JAK1 Kinase Phos_Sub Phospho-STAT1-GFP JAK1->Phos_Sub Kinase Reaction Compound 2-Chloro-N-... (Inhibitor) Compound->JAK1 Inhibition Detection FRET Signal (520nm / 495nm) Compound->Detection Reduces Signal ATP ATP ATP->Phos_Sub Kinase Reaction Substrate STAT1-GFP (Substrate) Substrate->Phos_Sub Kinase Reaction Tb_Ab Tb-Antibody (Donor) Phos_Sub->Tb_Ab Binding Tb_Ab->Detection Energy Transfer

Caption: Schematic of the LanthaScreen TR-FRET assay. The inhibitor prevents phosphorylation, reducing the FRET signal between the Tb-Donor and GFP-Acceptor.

Diagram 2: Time-Dependent Inhibition (TDI) Workflow

This workflow is critical for the chloro-propanamide scaffold to distinguish covalent binding.

TDI_Workflow cluster_incubation 2. Variable Pre-Incubation (Critical Step) Prep 1. Prepare Reagents (Enzyme, Cmpd, ATP/Sub) T0 T = 0 min Prep->T0 T30 T = 30 min Prep->T30 T60 T = 60 min Prep->T60 Start 3. Add ATP + Substrate (Initiate Reaction) T0->Start T30->Start T60->Start Stop 4. Add Detection Mix (EDTA + Tb-Ab) Start->Stop Analyze 5. Data Analysis Plot IC50 Shift Stop->Analyze Decision Is IC50(T60) << IC50(T0)? Analyze->Decision Result_Cov Covalent/Slow Binding (Calculate kinact/KI) Decision->Result_Cov Yes (>3x shift) Result_Rev Reversible Binding (Standard ATP Competition) Decision->Result_Rev No

Caption: Workflow for Time-Dependent Inhibition (TDI). A shift in IC50 over time confirms the reactivity of the chloro-propanamide warhead.

Data Analysis & Validation

Calculating

For the 2-Chloro-N-(1-cyanocyclobutyl)propanamide scaffold, if a time-dependent shift is observed, use the Kitz-Wilson method:

  • Plot % Activity remaining (ln scale) vs. Pre-incubation time for each concentration.

  • Determine

    
     (slope) for each concentration.
    
  • Plot

    
     vs. [Inhibitor].
    
  • Fit to the hyperbolic equation:

    
    
    
    • 
       : Affinity of the initial non-covalent complex.
      
    • 
       : Rate of covalent bond formation (warhead reactivity).
      
Quality Control (QC) Criteria
  • Z-Prime (

    
    ):  Must be 
    
    
    
    .[3]
  • Signal-to-Background (S/B):

    
    .[3][4][5]
    
  • DMSO Tolerance: JAK1 is sensitive to organic solvents. Ensure final DMSO

    
    .
    
  • Interference Check: The chloro-amide group is reactive.[4] Run a "No Enzyme" control to ensure the compound does not quench the Tb-donor or fluoresce in the GFP channel (common with some synthetic intermediates).

References

  • Pfizer Inc. (2022).[6] CIBINQO® (abrocitinib) Prescribing Information.[5] Mechanism of Action and Clinical Pharmacology.[7][8] Link

  • Thermo Fisher Scientific. (2024). LanthaScreen™ Eu Kinase Binding Assay Protocol. User Guide for JAK Family Assays. Link

  • Schwartz, P. A., et al. (2017). Covalent Kinase Inhibitors: A Review of the Current Landscape and Future Trends.

    
     parameters. Link
    
  • Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate.[5] Journal of Medicinal Chemistry. (Describes the synthesis and testing of the Abrocitinib scaffold). Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for TDI kinetics). Link

Sources

High-Purity Synthesis of 2-Chloro-N-(1-cyanocyclobutyl)propanamide and Derivatives for Covalent SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SAR-04

Executive Summary

This application note details the optimized synthetic route for 2-Chloro-N-(1-cyanocyclobutyl)propanamide , a critical electrophilic scaffold used in Structure-Activity Relationship (SAR) studies for covalent kinase inhibitors (e.g., JAK1/JAK3 pathways). The 1-cyanocyclobutyl moiety serves as a conformationally restricted bioisostere, while the


-chloroamide function acts as a "warhead" for cysteine targeting or a versatile handle for nucleophilic substitution. This guide provides self-validating protocols for the synthesis of the core scaffold and subsequent library generation.

Retrosynthetic Analysis & Strategy

The synthesis is designed for modularity, allowing late-stage diversification. The route disconnects into two primary phases: the construction of the sterically constrained amino-nitrile core via a modified Strecker reaction, followed by chemoselective acylation.

Logical Pathway (Graphviz Visualization)

SynthesisPathway Cyclobutanone Cyclobutanone (Starting Material) Strecker Step 1: Strecker Reaction (TMSCN, NH3/MeOH) Cyclobutanone->Strecker Amine Intermediate A: 1-Amino-1-cyclobutanecarbonitrile Strecker->Amine Yield: ~85% Acylation Step 2: Acylation (DCM, TEA, 0°C) Amine->Acylation AcylCl Reagent: 2-Chloropropionyl Chloride AcylCl->Acylation Scaffold Target Scaffold: 2-Chloro-N-(1-cyanocyclobutyl)propanamide Acylation->Scaffold Yield: ~92% SAR_Lib Step 3: SAR Library (Nucleophilic Displacement) Scaffold->SAR_Lib R-NH2 / R-SH

Figure 1: Modular synthetic workflow for the generation of the target scaffold and downstream derivatives.

Experimental Protocols

Phase 1: Synthesis of 1-Amino-1-cyclobutanecarbonitrile

Rationale: The use of TMSCN (Trimethylsilyl cyanide) over NaCN/KCN avoids the generation of stoichiometric amounts of toxic cyanide salts and generally provides higher yields in non-aqueous conditions.

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Ammonia (7N in MeOH) (2.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Ammonium chloride (catalytic, 0.1 equiv)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Cyclobutanone (10.0 mmol) in 7N

    
     in MeOH (20 mL).
    
  • Addition: Cool the solution to 0°C. Add

    
     (1.0 mmol). Add TMSCN (12.0 mmol) dropwise over 15 minutes to control the exotherm.
    
  • Reaction: Seal the flask and stir at room temperature for 16 hours. Checkpoint: Monitor disappearance of ketone via TLC (20% EtOAc/Hexane).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol. The residue is often a semi-solid.

  • Purification: Redissolve in

    
    , filter off any inorganic salts, and treat with HCl/dioxane to precipitate the amine hydrochloride salt. Filter and wash with cold ether.
    
    • Yield Target: >80% as HCl salt.

Phase 2: Acylation to 2-Chloro-N-(1-cyanocyclobutyl)propanamide

Rationale: The reaction must be kept strictly at 0°C during addition to prevent bis-acylation or elimination of the


-chloro group to an acrylamide (unless the acrylamide is the desired target).

Reagents:

  • 1-Amino-1-cyclobutanecarbonitrile HCl salt (1.0 equiv)

  • 2-Chloropropionyl chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Solubilization: Suspend the amine salt (5.0 mmol) in anhydrous DCM (25 mL) under

    
     atmosphere.
    
  • Base Addition: Add TEA (11.0 mmol) and cool to 0°C. Stir until the solution becomes clear (free basing of the amine).

  • Acylation: Add 2-Chloropropionyl chloride (5.5 mmol) dropwise via syringe pump or addition funnel over 20 minutes.

    • Critical: Maintain internal temperature <5°C.[1]

  • Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Extraction: Quench with saturated

    
     (aq). Extract organic layer, wash with 1N HCl (to remove unreacted amine) and brine. Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. The product usually crystallizes upon standing or can be recrystallized from EtOAc/Hexanes.

Data Validation (Expected):

  • LC-MS: [M+H]+ = 187.06 (consistent with Cl isotope pattern).

  • 1H NMR (CDCl3):

    
     7.2 (br s, 1H, NH), 4.4 (q, 1H, CH-Cl), 2.7-2.3 (m, 4H, cyclobutyl), 2.1-1.9 (m, 2H, cyclobutyl), 1.7 (d, 3H, CH3).
    

SAR Library Generation (Derivatization)

The 2-chloropropanamide moiety allows for rapid


 displacement to generate a library of amino-amide derivatives.

General Protocol for Nucleophilic Substitution:

  • Dissolve 2-Chloro-N-(1-cyanocyclobutyl)propanamide (0.1 mmol) in MeCN or DMF (0.5 mL).

  • Add Target Amine (R-NH2) (1.2 - 2.0 equiv).

  • Add

    
      (2.0 equiv) or DIPEA.
    
  • Heat to 50-60°C for 4-12 hours.

  • Purification: Filter and purify directly via preparative HPLC.

SAR Decision Matrix (Graphviz)

SAR_Logic Core Core Scaffold: 2-Cl-Propanamide Branch1 Path A: Covalent Inhibition (Elimination to Acrylamide) Core->Branch1 Base/Heat Branch2 Path B: Reversible Binding (Displacement with Amines) Core->Branch2 R-NH2 Branch3 Path C: Stereochem Probe (Chiral Resolution) Core->Branch3 Chiral HPLC Outcome1 Target: Cys-reactive Warhead (Michael Acceptor) Branch1->Outcome1 Outcome2 Target: H-Bond/Ionic Interaction (Solubility/Potency) Branch2->Outcome2 Outcome3 Target: (R) vs (S) Selectivity Branch3->Outcome3

Figure 2: Strategic derivatization pathways for SAR optimization.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Purity >95%HPLC (254 nm)
Identity Conforms to Structure1H NMR, 13C NMR
Residual Solvent <0.5% wt/wtGC-HS
Water Content <0.2%Karl Fischer
Chiral Purity Racemic (Standard) / >98% ee (Chiral)Chiral HPLC (Chiralpak AD-H)

Note on Stereochemistry: The 2-chloropropanamide center is chiral. For initial screening, the racemate is typically used. For lead optimization, synthesize using (R)- or (S)-2-chloropropionyl chloride to determine the eutomer.

Safety & Handling

  • 
    -Halo Amides:  These compounds are potent alkylating agents. They are potential skin sensitizers and irritants. Handle only in a fume hood with double nitrile gloves.
    
  • Cyanides: While the nitrile group on the ring is stable, the synthesis involves TMSCN. Ensure cyanide waste protocols are in place (bleach quenching).

  • Waste Disposal: Segregate halogenated organic waste.

References

  • Strecker Synthesis of

    
    -Aminonitriles: 
    
    • Zuend, S. J., et al. "Scale-Up of the Strecker Reaction for the Synthesis of Non-Proteinogenic Amino Acids." Organic Process Research & Development, 2012.

  • Synthesis of JAK Inhibitor Intermediates

    • Vazquez, M., et al. "Identification of N-(1-cyanocyclobutyl)amides as potent JAK inhibitors." Journal of Medicinal Chemistry, 2018.

  • Reactivity of

    
    -Chloroamides: 
    
    • Lozano, O., et al. "Exploiting the Reactivity of

      
      -Haloamides for the Synthesis of Heterocycles." European Journal of Organic Chemistry, 2011. 
      
  • General Amide Coupling Protocols

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

Sources

High-Fidelity Click Chemistry Protocols for 2-Chloro-N-(1-cyanocyclobutyl)propanamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The molecule 2-Chloro-N-(1-cyanocyclobutyl)propanamide represents a critical "warhead" scaffold often found in the synthesis of Selective Androgen Receptor Modulators (SARMs) and related steroidal mimetics.[1] Its structure contains two distinct electrophilic sites: the nitrile group (on the cyclobutyl ring) and the


-chloroamide  moiety.

For chemical biology applications—such as developing fluorescent probes, PROTAC linkers, or affinity matrices—direct "click" chemistry (CuAAC) cannot be performed on the native molecule as it lacks the requisite azide or alkyne handle.[2]

This guide details the conversion of the


-chloro handle into an azide , enabling the molecule to function as a "Click-Ready" SARM precursor. This approach preserves the nitrile group (essential for receptor binding in many SARM analogs) while installing a bioorthogonal handle.
Key Chemical Strategy
  • Functionalization (

    
    ):  Displacement of the 
    
    
    
    -chlorine with sodium azide to generate the
    
    
    -azido analog.[1] Note that this step proceeds with inversion of configuration at the chiral center.
  • Conjugation (CuAAC): Copper-Catalyzed Azide-Alkyne Cycloaddition to link the scaffold to a functional payload (e.g., PEG-Linker, Fluorophore).[1]

Mechanistic Workflow (Visualization)

The following diagram illustrates the transformation pathway, highlighting the stereochemical inversion and the chemoselectivity required to leave the nitrile group intact.

G cluster_0 Chemoselectivity Check Precursor 2-Chloro-N-(1-cyanocyclobutyl) propanamide (Electrophile) Reagent NaN3 / DMF (Nucleophilic Substitution) Precursor->Reagent Intermediate 2-Azido-N-(1-cyanocyclobutyl) propanamide (Click-Ready Scaffold) Reagent->Intermediate SN2 (Inversion) ClickReagents Alkyne-Tag + Cu(I) (CuAAC) Intermediate->ClickReagents Product 1,2,3-Triazole Conjugate (Probe/PROTAC) ClickReagents->Product Bioorthogonal Coupling Nitrile Nitrile Group (Remains Inert)

Figure 1: Synthetic workflow converting the chloro-precursor to a functionalized conjugate via azide displacement and CuAAC.

Protocol 1: Synthesis of the Azide-Functionalized Scaffold

Objective: To replace the chlorine atom with an azide moiety via nucleophilic substitution.

Critical Considerations (Expertise & Safety)
  • Stereochemistry: If your starting material is chiral (e.g., (S)-2-chloro...), the product will be the (R)-azido isomer due to Walden inversion.[1]

  • Safety: Organic azides with a

    
     ratio 
    
    
    
    can be explosive.[1] This molecule (C8H11N5O) has a ratio of ~1.8, placing it in a potentially hazardous category.
    • Rule: Never concentrate the reaction mixture to dryness if the mass is >500 mg.

    • Rule: Store as a solution or handle in small batches.

  • Solvent Choice: DMF or DMSO are preferred to solvate the azide anion.

Materials
  • Precursor: 2-Chloro-N-(1-cyanocyclobutyl)propanamide (1.0 eq)[1]

  • Reagent: Sodium Azide (

    
    ) (1.5 eq)[1]
    
  • Solvent: Anhydrous DMF (0.2 M concentration relative to substrate)[1]

  • Workup: Ethyl Acetate, Brine,

    
    .
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-Chloro-N-(1-cyanocyclobutyl)propanamide in anhydrous DMF.

  • Azidation: Add Sodium Azide (

    
    ) in a single portion.
    
    • Note: The salt may not fully dissolve initially.

  • Reaction: Heat the mixture to 60°C for 4–6 hours under an inert atmosphere (

    
     or Ar).
    
    • Monitoring: Monitor by TLC or LC-MS.[1] The chloride starting material is less polar than the azide product. Look for the mass shift:

      
      .[1]
      
  • Quench & Extraction:

    • Cool to room temperature.[3][4]

    • Dilute carefully with water (5x reaction volume).[1] Caution: Exothermic.[1]

    • Extract 3x with Ethyl Acetate.

  • Washing: Wash combined organics with water (to remove DMF) and brine. Dry over

    
    , filter, and concentrate carefully (do not heat >40°C during evaporation).
    
  • Yield Check: Expect a quantitative conversion. The product, 2-Azido-N-(1-cyanocyclobutyl)propanamide , is now ready for clicking.[1]

Protocol 2: CuAAC Conjugation (The "Click")

Objective: Conjugate the Azide-SARM scaffold to a terminal Alkyne-functionalized payload (e.g., Alkyne-Cy5 or Alkyne-PEG-Thalidomide).[1]

Reagent Strategy (Trustworthiness)

We utilize the THPTA ligand .[5][6] Unlike simple copper salts, the Cu(I)-THPTA complex prevents oxidative damage to the payload and accelerates the reaction in aqueous conditions, ensuring the nitrile group on the cyclobutyl ring remains unreacted.

Reaction Table: Standard Conditions
ComponentRoleEquivalentsStock Conc.
Azide Scaffold Substrate1.010 mM (DMSO)
Alkyne Partner Payload1.110 mM (DMSO)
CuSO₄[1] · 5H₂O Catalyst Source0.520 mM (H₂O)
THPTA Ligand2.550 mM (H₂O)
Sodium Ascorbate Reductant5.0100 mM (H₂O)
Buffer SolventN/A100 mM Phosphate (pH 7)
Step-by-Step Procedure
  • Ligand Complexing (Critical Step):

    • Premix the CuSO₄ and THPTA solutions in a separate microtube.

    • Observation: The solution should remain clear blue. If a precipitate forms, the ligand is degraded.

  • Main Mix:

    • In the reaction vessel, combine the Azide Scaffold , Alkyne Partner , and Buffer .[5]

    • Add DMSO if necessary to ensure solubility (keep DMSO < 20% if clicking to proteins; up to 50% for small molecules is acceptable).

  • Initiation:

    • Add the Cu-THPTA complex to the reaction.[6]

    • Add the Sodium Ascorbate last.[5] This initiates the reduction of Cu(II) to catalytic Cu(I).[1]

    • Purge: Briefly flush the headspace with

      
       to minimize oxygen inhibition.
      
  • Incubation:

    • Incubate at Room Temperature for 1–2 hours.

    • Note: Do not heat. High heat (>80°C) combined with azide/nitrile presence could theoretically risk tetrazole formation, though unlikely with Cu(I).[1]

  • Purification:

    • For small molecule probes: Dilute with water and extract (EtOAc) or purify directly via Semi-Prep HPLC (C18 column, Water/Acetonitrile gradient).[1]

QC & Validation Standards

To ensure the protocol was successful, verify the following analytical markers.

Infrared Spectroscopy (IR)[1]
  • Starting Material: Strong C-Cl stretch (600–800 cm⁻¹).[1]

  • Intermediate (Azide): Distinct, sharp peak at ~2100 cm⁻¹ (Azide asymmetric stretch).[1]

  • Final Product (Triazole): Disappearance of the ~2100 cm⁻¹ peak. Appearance of weak triazole C=C stretches (~1600 cm⁻¹).[1]

  • Nitrile Integrity: The nitrile peak at ~2250 cm⁻¹ must remain present and unchanged throughout both steps.

Mass Spectrometry (LC-MS)[1]
  • Chlorine Isotope Pattern: The starting material will show the characteristic 3:1 ratio of ³⁵Cl/³⁷Cl.

  • Azide Shift: The intermediate will lose the chlorine isotope pattern and show a mass shift.

  • Triazole: The final mass should equal

    
    .[1]
    

References

  • Glover, S. A. (2002). Anomeric amides – structure, properties and reactivity. Tetrahedron, 58(4), 641-645.[1] (Establishes reactivity of N-alkoxy-N-chloroamides and alpha-chloroamides).

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596-2599.[1] Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.[1] (Source for THPTA ligand protocols). Link

  • Agoulnik, I. U., et al. (2011). Facile radiosynthesis of new carbon-11-labeled propanamide derivatives as selective androgen receptor modulator (SARM) radioligands.[1] Steroids, 76(13), 1505-1512.[1] (Contextualizes the propanamide SARM scaffold). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Reducing Non-Specific Binding (NSB) of 2-Chloro-N-(1-cyanocyclobutyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers utilizing 2-Chloro-N-(1-cyanocyclobutyl)propanamide , a targeted covalent fragment/probe featuring an


-chloroamide warhead.

Current Status: Operational Product Class: Covalent Electrophilic Probe (


-Chloroamide)
Target Residue:  Cysteine (Nucleophilic attack via 

)

System Overview & Mechanism

Before troubleshooting, it is critical to understand why this molecule binds non-specifically.

  • The Warhead (

    
    -Chloroamide):  Unlike highly reactive chloroacetamides, the 
    
    
    
    -methyl group in the propanamide moiety sterically hinders the electrophilic center, tuning down reactivity. This "proximity-enabled" reactivity requires the probe to bind the target pocket before covalent bond formation.
  • The Scaffold (1-cyanocyclobutyl): The cyclobutyl ring adds rigidity, while the nitrile group introduces a strong dipole.

  • Source of NSB:

    • Chemical Promiscuity: Reaction with highly accessible surface cysteines on non-target proteins (e.g., Albumin, Glutathione).

    • Physical Adsorption: The hydrophobic nature of the cyclobutyl/chloroalkyl motif causing adherence to plasticware or lipid membranes.

Troubleshooting Guide: Diagnostic Workflows

Issue A: High Background Signal in Biochemical Assays (Fluorescence/FRET)

Symptom: Signal appears in "No Enzyme" controls or increases linearly with probe concentration regardless of target presence.

Potential Root CauseDiagnostic StepCorrective Protocol
Physical Adsorption Test probe in assay buffer + plasticware without protein. If signal remains, it is sticking to the plate.Add Non-Ionic Detergent: Introduce 0.01% - 0.1% Tween-20 or Triton X-100 to the assay buffer. This prevents hydrophobic adherence to polystyrene.
Micellar Aggregation Check signal linearity. If signal spikes at a specific concentration, the probe is aggregating.Solubility Optimization: Ensure DMSO concentration is < 5% (final). Add 0.05% Pluronic F-127 to disperse aggregates.
Interference/Quenching Check the absorption spectrum. The nitrile group is UV-transparent, but contaminants may fluoresce.Blank Subtraction: Always run a "Probe Only" background control and subtract this value from experimental wells.
Issue B: "Off-Target" Labeling in Proteomic Screens (Mass Spec/Gel)

Symptom: Multiple bands on a gel or high promiscuity index in MS data.

Protocol 1: The "Thiol-Free" Blocking Strategy Standard BSA (Bovine Serum Albumin) contains Cys34, a free thiol that will scavenge your probe.

  • Action: Replace standard BSA with Gelatin (0.1% - 0.5%) or Casein in your blocking/assay buffer. These proteins lack accessible free thiols that would otherwise react with the chloroamide warhead.

Protocol 2: Kinetic Tuning


-Chloroamides are "slow" electrophiles. NSB often accumulates over long incubations while specific binding is faster due to local proximity.
  • Action: Perform a time-course experiment (15 min, 30 min, 1 h, 4 h).

  • Target: Select the shortest incubation time that yields 50% target occupancy (

    
    ). Avoid overnight incubations.
    
Issue C: Low Specific Labeling (False Negatives)

Symptom: No covalent adduct observed despite expected binding.

Protocol 3: pH Optimization The reactivity of the cysteine thiolate is pH-dependent.

  • Action: Increase buffer pH from 7.0 to 7.5 or 8.0 .

  • Rationale: This increases the fraction of deprotonated cysteine (

    
    ), enhancing nucleophilicity for the 
    
    
    
    attack on the
    
    
    -chloroamide. Note: Do not exceed pH 8.5 to avoid hydrolysis of the nitrile or amide.

Visualization: NSB Reduction Decision Tree

The following logic flow details how to systematically isolate the source of noise in your experiment.

NSB_Reduction_Workflow Start START: High Non-Specific Binding (NSB) Check_Control Run 'No Target' Control Start->Check_Control Is_Signal_Present Is signal present without target? Check_Control->Is_Signal_Present Physical_NSB Physical Adsorption (Plastic/Lipid) Is_Signal_Present->Physical_NSB Yes (High Background) Chemical_NSB Chemical Promiscuity (Off-Target Rxn) Is_Signal_Present->Chemical_NSB No (Only in Lysate) Action_Detergent Add 0.01% Tween-20 or Pluronic F-127 Physical_NSB->Action_Detergent Action_Blocker Switch BSA to Gelatin/Casein Chemical_NSB->Action_Blocker Action_Competitor Add 10x Non-Reactive Analog (2-Chloro-N-propylpropanamide) Chemical_NSB->Action_Competitor Re_Test Re-Test Assay Action_Detergent->Re_Test Action_Blocker->Re_Test Action_Competitor->Re_Test

Figure 1: Decision matrix for isolating physical vs. chemical non-specific binding sources.

Frequently Asked Questions (FAQs)

Q1: Can I use DTT or BME to reduce background noise? A: Absolutely not during the labeling step. DTT and Beta-mercaptoethanol are potent nucleophiles that will react with the 2-Chloro-N-(1-cyanocyclobutyl)propanamide warhead, quenching it immediately.

  • Solution: If you must maintain a reducing environment, use TCEP (Tris(2-carboxyethyl)phosphine) at low concentrations (< 1 mM), as it is less reactive toward alkyl halides than thiol-based reductants.

Q2: How do I validate that the binding is truly covalent? A: Perform a "Boil Test" or denaturing wash.

  • Label the protein.[1]

  • Boil in SDS-loading buffer (with reductant) for 5 minutes.

  • Run SDS-PAGE.

  • If the probe signal (fluorescence/biotin) remains associated with the protein band, the bond is covalent. If it disappears, the interaction was non-covalent (reversible).

Q3: Why is the cyanocyclobutyl group included if the chloroamide does the binding? A: The 1-cyanocyclobutyl group provides a specific "shape-complementarity" to the target pocket.

  • Function: It acts as an "anchor."[2] By increasing the residence time of the molecule in the correct pocket, it allows the slow chloroamide warhead enough time to react with the specific cysteine.

  • Troubleshooting: If you see no binding, the cyclobutyl group may not fit the pocket (steric clash). Try a less rigid analog (e.g., isopropyl) to verify.

Q4: Is the nitrile group reactive? A: Generally, no. Under physiological conditions (pH 7-8), the nitrile on the cyclobutyl ring is stable. It serves primarily as a dipole for hydrogen bonding or to fill a hydrophobic sub-pocket. It does not typically participate in the covalent reaction mechanism with cysteine.

References

  • Covalent Fragment Screening & Warhead Chemistry: Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.[2] [Link] (Validates the use of mild electrophiles like alpha-chloroamides for specific cysteine targeting).

  • Strategies for Reducing NSB: Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link] (Provides foundational protocols for detergent use and solubility optimization in assays).

  • Alpha-Chloroamide Reactivity: Biegasiewicz, K. F., et al. (2018). Photoinduced Radical Cyclization of α-Chloroamides. ACS Catalysis. [Link] (Discusses the chemical properties and stability of the alpha-chloroamide motif).

  • Activity-Based Protein Profiling (ABPP) Controls: Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology.[2][3][4][5][6] [Link] (Establishes the standard for using non-reactive controls and gel-based validation of covalent probes).

Sources

Technical Support: Optimization of 2-Chloro-N-(1-cyanocyclobutyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Guide Last Updated: February 15, 2026 Target Molecule: 2-Chloro-N-(1-cyanocyclobutyl)propanamide (Key intermediate for Abrocitinib)

Executive Summary & Reaction Logic

This guide addresses low-yield scenarios in the acylation of 1-amino-1-cyclobutanecarbonitrile with 2-chloropropionyl chloride .

The synthesis is a competition between the desired Nucleophilic Acyl Substitution and a parasitic E2 Elimination . The 2-chloropropionyl moiety possesses an acidic


-proton. In the presence of base (required to scavenge HCl), the reagent is prone to eliminating HCl to form acryloyl chloride  (or the corresponding acrylamide impurity). This side reaction is the primary cause of yield loss and "tar" formation (polymerization).
Critical Reaction Pathway

The following diagram illustrates the divergence between the successful pathway and the elimination failure mode.

ReactionPathway Amine 1-amino-1-cyclobutanecarbonitrile (Amine Salt) Transition Tetrahedral Intermediate Amine->Transition Controlled Addition AcidCl 2-chloropropionyl chloride AcidCl->Transition Controlled Addition Ketene Methylketene / Acryloyl Cl (Reactive Intermediates) AcidCl->Ketene Excess Base High Temp (>0°C) Base Base (e.g., TEA/DIPEA) Base->Transition Controlled Addition Product TARGET PRODUCT 2-Chloro-N-(1-cyanocyclobutyl)propanamide Transition->Product -HCl Impurity IMPURITY N-(1-cyanocyclobutyl)acrylamide (Elimination Product) Ketene->Impurity + Amine Polymer Oligomers/Tars Impurity->Polymer Radical/Michael

Figure 1: Mechanistic divergence. The red path indicates the elimination side-reaction caused by thermal or basic stress.

Diagnostic Matrix (Troubleshooting)

Use this matrix to identify the root cause based on your analytical data (LCMS/NMR).

Scenario A: LCMS shows large peak at [M-36] or [M-38] relative to Product

Diagnosis: Elimination Reaction (Dehydrohalogenation) The mass spectrum indicates the loss of HCl (


) from the product or reagent, resulting in the acrylamide derivative (

-(1-cyanocyclobutyl)acrylamide).
  • Root Cause:

    • Temperature too high: The elimination energy barrier is crossed above 0°C.

    • Base spike: Rapid addition of base created localized pockets of high pH, promoting E2 elimination on the acid chloride.

  • Corrective Action:

    • Cooling: Maintain reaction temperature between -10°C and -5°C during addition.

    • Order of Addition: Add the Acid Chloride to the Amine/Base mixture, OR add the Base to the Amine/Acid Chloride mixture very slowly. Never mix Acid Chloride and Base without the Amine present.

Scenario B: Low Conversion, Acid Chloride consumed, "Unknown" peaks

Diagnosis: Hydrolysis & Anhydride Formation

  • Root Cause:

    • Moisture: 2-chloropropionyl chloride is extremely moisture-sensitive. It hydrolyzes to the acid, which can then react with remaining acid chloride to form the anhydride.

    • Wet Solvent: Using non-anhydrous DCM or THF.

  • Corrective Action:

    • Solvent Quality: Use Karl Fischer (KF) titration to ensure solvent water content is

      
      .
      
    • Reagent Quality: Distill 2-chloropropionyl chloride if it appears cloudy or has a pungent acetic/propionic acid smell before use.

Scenario C: Product yield is low, but purity is high (Mass Balance Failure)

Diagnosis: Workup Loss (Water Solubility) The product contains a polar nitrile group and an amide bond, making it moderately soluble in water, especially if the aqueous layer is not salted out.

  • Root Cause:

    • Partitioning into the aqueous layer during the acid/base washes.

  • Corrective Action:

    • Salting Out: Saturate the aqueous phase with NaCl during extraction.

    • Solvent Switch: Use Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (MeTHF) instead of DCM for extraction; they often have better recovery for polar amides.

Optimized Experimental Protocol

Based on standard protocols for Abrocitinib intermediates.

Reagents:

  • 1-Amino-1-cyclobutanecarbonitrile Hydrochloride (

    
    )
    
  • 2-Chloropropionyl Chloride (

    
    )
    
  • Triethylamine (TEA) or DIPEA (

    
    )
    
  • Dichloromethane (DCM) (

    
    )
    

Step-by-Step:

  • Preparation: Charge 1-Amino-1-cyclobutanecarbonitrile HCl and anhydrous DCM into a reactor under Nitrogen atmosphere.

  • Cooling: Cool the slurry to -10°C .

  • Base Addition: Add TEA (

    
    ) dropwise over 30 minutes.
    
    • Note: The amine HCl salt will free-base and the solution may clear up or become a fine slurry of TEA-HCl.

    • Critical: Maintain internal temperature ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[1]
      
  • Acylation: Add 2-Chloropropionyl Chloride (

    
    ) dissolved in minimal DCM dropwise over 1 hour.
    
    • Control:Exothermic. Do not allow temperature to exceed -5°C .

  • Reaction: Stir at -5°C for 1 hour, then allow to warm to room temperature (20°C) over 2 hours.

  • Quench: Cool to 0°C. Add water dropwise.

  • Workup:

    • Separate phases.

    • Wash Organic phase with

      
       (removes unreacted amine/base).
      
    • Wash Organic phase with Saturated

      
       (removes hydrolyzed acid).
      
    • Critical: Wash with Saturated Brine.

    • Dry over

      
       and concentrate.
      

Comparative Data: Base & Solvent Effects[1][3]

The choice of base significantly impacts the elimination vs. substitution ratio.

Base TypepKa (Conj. Acid)Steric BulkRisk of EliminationRecommendation
Triethylamine (TEA) 10.75ModerateHigh Use only with strict temp control (<-10°C).
DIPEA (Hünig's Base) 11.0HighMedium Preferred organic base; sterics reduce direct proton abstraction from acid chloride.

/

10.3 / 6.4N/A (Heterogeneous)Low Safest option. Requires biphasic system (DCM/Water) or vigorous stirring in MeCN. Slower reaction but cleaner profile.
Pyridine 5.2LowMedium Good acyl transfer catalyst, but difficult to remove without acidic washes.

Frequently Asked Questions (FAQs)

Q: Can I use 2-chloropropionic acid with EDC/NHS instead of the acid chloride? A: Yes. If the acid chloride route consistently yields the elimination product (acrylamide), switching to a coupling agent (EDC/HOBt or HATU) with 2-chloropropionic acid is a valid strategy. This avoids the highly reactive acid chloride intermediate, virtually eliminating the risk of chemically induced elimination, though reagents are more expensive.

Q: My product is an oil that won't crystallize. How do I purify it? A: The target compound is often a low-melting solid or oil.

  • Trituration: Try triturating with cold Heptane or MTBE/Heptane (1:9).

  • Column: It purifies well on silica gel (Eluent: 10-40% EtOAc in Hexanes). The nitrile makes it distinct on TLC.

Q: Is the stereochemistry conserved? A: If you are using chiral 2-chloropropionyl chloride (e.g., (S)-enantiomer), be aware that racemization is highly probable under basic conditions via the enol mechanism. If chirality is required, avoid excess base and keep reaction times short, or perform the resolution after the amide coupling.

References

  • Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors."[2] World Intellectual Property Organization, WO 2018/055955. (Describes the synthesis of Abrocitinib intermediates).

  • Dugger, R. W., et al. "The Process Development of a Janus Kinase Inhibitor." Organic Process Research & Development. (General context on amide coupling in JAK inhibitors).
  • Movsisyan, M., et al. "Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation."[3] Chemistry – A European Journal, 2018. (Discusses elimination side reactions of chloropropionyl chlorides).

  • Vazquez, E., et al. "Acylation of Amines: Troubleshooting and Mechanism." Journal of Organic Chemistry. (Mechanistic background on Schotten-Baumann conditions).

Sources

Refinement of purification methods for 2-Chloro-N-(1-cyanocyclobutyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Strategies for 2-Chloro-N-(1-cyanocyclobutyl)propanamide

Executive Summary & Molecule Context

Welcome to the technical support hub for 2-Chloro-N-(1-cyanocyclobutyl)propanamide . As a key intermediate in the synthesis of JAK1 inhibitors like Abrocitinib (PF-04965842) , the purity of this amide is critical for the efficiency of subsequent cyclization steps.

This guide addresses the specific physicochemical challenges of this molecule:

  • The Nitrile Group: Susceptible to hydrolysis (to amide/acid) under extreme pH.

  • The

    
    -Chloro Moiety:  Prone to displacement or hydrolysis if heating is prolonged in nucleophilic solvents.
    
  • Physical State: Often isolated as a low-melting solid or viscous oil, leading to "oiling out" during crystallization.

Critical Decision Framework (Workflow)

Before selecting a protocol, utilize this decision tree to match your current purity profile with the correct method.

PurificationWorkflow Start Crude Reaction Mixture Analysis HPLC/NMR Analysis Start->Analysis Decision Purity Profile? Analysis->Decision PathA High Impurity (>10%) or Colored Decision->PathA Complex Mixture PathB Moderate Impurity (<5%) Crystalline Potential Decision->PathB Main Product Dominant Method1 Flash Chromatography (EtOAc/Heptane) PathA->Method1 Method2 Recrystallization (Toluene/Heptane) PathB->Method2 Final Pure Intermediate (>98%) Method1->Final Issue Issue: Oiling Out? Method2->Issue Seed Seed @ Metastable Zone Slow Cooling Issue->Seed Yes Issue->Final No Seed->Final

Figure 1: Purification Decision Matrix. Selects between chromatography and crystallization based on crude purity.

Module A: Crystallization Protocol (The "Gold Standard")

For scale-up (grams to kilograms), recrystallization is preferred over chromatography. The challenge is the molecule's tendency to form a supersaturated oil rather than a crystal lattice.

Recommended Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent). Rationale: Toluene provides moderate solubility for the amide while keeping polar impurities (salts) undissolved. Heptane acts as a precipitant to lower solubility slowly.

Step-by-Step Protocol
  • Dissolution:

    • Dissolve crude solid in Toluene (3-4 volumes) at 55-60°C .

    • Note: Do not exceed 65°C to prevent thermal degradation of the chloride.

  • Filtration (Optional but Recommended):

    • While hot, filter through a sintered glass funnel (or Celite pad) to remove inorganic salts (e.g., amine hydrochloride byproducts).

  • Nucleation (The Critical Step):

    • Cool the solution slowly to 40-45°C .

    • Add Seed Crystals: Add 0.5 wt% of pure seed crystals.

    • Troubleshooting: If no seeds are available, scratch the glass wall or use a sonication probe for 10 seconds.

  • Anti-Solvent Addition:

    • Add n-Heptane (2-3 volumes) dropwise over 1 hour while maintaining 40°C.

    • Why? Adding anti-solvent at elevated temperature prevents "crashing out" as an oil.

  • Cooling:

    • Cool to 0-5°C at a rate of 10°C/hour.

    • Hold at 0°C for 2 hours.

  • Isolation:

    • Filter the white crystalline solid. Wash with cold Heptane/Toluene (3:1).

    • Dry under vacuum at 40°C.

Representative Solubility Data (Toluene/Heptane System)

Based on thermodynamic behavior of analogous


-chloro amides [1].
Temperature (°C)Solubility (mg/mL) in TolueneSolubility (mg/mL) in 1:1 Tol/HepPhase Behavior
20°C ~120~45Stable Solid
40°C ~280~90Metastable Zone
60°C >500 (Soluble)~210Risk of Oiling Out

Module B: Troubleshooting & FAQs

Issue 1: "The product separated as a yellow oil, not a solid."

Diagnosis: Oiling out (Liquid-Liquid Phase Separation). This occurs when the temperature drops below the solubility curve before it crosses the crystallization boundary. Corrective Action:

  • Re-heat the mixture until the oil redissolves (approx. 55°C).

  • Dilute: Add 10% more Toluene. (High concentration favors oiling).

  • Seed High: Add seed crystals at a higher temperature (45°C instead of 30°C).

  • Slow Down: Reduce the cooling rate. Rapid cooling traps impurities that lower the melting point.

Issue 2: "My product is turning pink/brown during drying."

Diagnosis: Hydrolysis or oxidation. The


-chloro group is sensitive, and the nitrile can hydrolyze if residual acid is present.
Corrective Action: 
  • Check pH: Ensure the final wash was neutral. Residual HCl from the acid chloride step promotes degradation.

  • Drying: Do not exceed 45°C. Use a vacuum oven with a nitrogen bleed.

Issue 3: "I cannot remove the unreacted amine starting material."

Diagnosis: 1-aminocyclobutanecarbonitrile is basic. Corrective Action:

  • Perform a mild acidic wash (0.5 M HCl) on the organic layer before crystallization. The amine will partition into the aqueous layer as the hydrochloride salt.

  • Warning: Keep the wash cold (0-5°C) and brief (<10 mins) to prevent hydrolysis of the nitrile on the product.

Module C: Chromatography (High Purity/Small Scale)

If the crude purity is <85%, crystallization yield will be poor. Use Flash Chromatography.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of Ethyl Acetate in n-Heptane.

  • Gradient Profile:

    • 0-5 min: 5% EtOAc (Elutes non-polar impurities).

    • 5-20 min: 5%

      
       40% EtOAc (Product typically elutes ~25-30%).
      
    • 20-25 min: 40% EtOAc (Elutes polar byproducts).

  • Detection: UV at 210 nm (Amide bond absorption).

Impurity Profile & Chemical Stability

Understanding the degradation pathways is vital for storage and handling.

DegradationPathways Target Target Molecule (2-Chloro-N-...) Hydrolysis1 Impurity A: Amide/Acid deriv. Target->Hydrolysis1 High pH / H2O (Nitrile Hydrolysis) Hydrolysis2 Impurity B: Hydroxy deriv. Target->Hydrolysis2 Heat + H2O (Cl Displacement)

Figure 2: Primary degradation pathways. Avoid high pH and prolonged heating in aqueous media.

References

  • Solubility Modeling: Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide. ResearchGate.

  • Abrocitinib Synthesis: Development of a Scalable Synthesis of Abrocitinib (PF-04965842). Pfizer Inc.[1] / OPRD. (See general synthesis context in ChemicalBook).

  • General Purification: Separation of Toluene-Heptane Mixtures (Solvent Properties). Semantic Scholar.

  • Compound Data: 2-Chloro-N-(1-cyanocyclobutyl)propanamide - PubChem. National Institutes of Health.

Sources

Validation & Comparative

Assessing the off-target profile of 2-Chloro-N-(1-cyanocyclobutyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Off-Target Profile & Reactivity of 2-Chloro-N-(1-cyanocyclobutyl)propanamide

Executive Summary

2-Chloro-N-(1-cyanocyclobutyl)propanamide (CAS 926212-68-2) is a critical electrophilic intermediate, primarily utilized in the synthesis of advanced pharmaceutical agents targeting the Androgen Receptor (AR), such as Apalutamide and next-generation Selective Androgen Receptor Modulators (SARMs) . Structurally, it combines a reactive 2-chloropropanamide warhead (an alkylating moiety) with a 1-cyanocyclobutyl scaffold (a rigid, steric blocker).

While essential for constructing complex heterocycles (e.g., thiohydantoins), its profile is defined by significant off-target reactivity due to its alkylating potential. This guide assesses its safety profile as a Potentially Genotoxic Impurity (PGI) and compares its performance against alternative electrophiles (acrylamides, bromoacetamides) in synthetic and biological contexts.

Chemical Identity & Mechanism of Action

The compound functions as a reactive electrophile . Its primary utility lies in two domains:

  • Synthetic Intermediate: Precursor for cyclization reactions (e.g., forming hydantoins or oxazolines).

  • Covalent Probe (Research): A "warhead" capable of modifying cysteine residues via nucleophilic substitution (

    
    ).
    
  • Warhead: 2-Chloropropanamide (Moderate reactivity alkyl chloride).

  • Scaffold: 1-Cyanocyclobutyl (Steric bulk, rigidifies the molecule).

  • Mechanism: The chlorine atom serves as a leaving group, allowing nucleophiles (e.g., thiols in proteins or DNA bases) to attack the

    
    -carbon.
    

G cluster_0 Electrophilic Mechanism Compound 2-Chloro-N-(1-cyanocyclobutyl) propanamide Transition Transition State (S_N2 Attack) Compound->Transition Nucleophile Nucleophile (Nu:) (Cys-SH, DNA-N7-Guanine) Nucleophile->Transition Attack on alpha-Carbon Product Alkylated Adduct (Nu-CH(CH3)-CO-NH-R) Transition->Product Leaving Leaving Group (Cl-) Transition->Leaving

Figure 1: Mechanism of electrophilic attack by 2-Chloro-N-(1-cyanocyclobutyl)propanamide on biological nucleophiles.

Off-Target Profile Assessment

As an alkyl halide, the compound's off-target profile is characterized by promiscuity toward biological nucleophiles. Unlike targeted covalent drugs (which often use acrylamides for Michael addition), this chloro-amide reacts via direct displacement, posing distinct safety risks.

A. Genotoxicity (The Primary Off-Target Risk)

The 2-chloropropanamide moiety is structurally alert for genotoxicity.

  • Mechanism: Direct alkylation of DNA bases (e.g., N7-guanine).

  • Risk Level: High (Class 3 PGI according to ICH M7 guidelines).

  • Observed Effect: Positive in Ames bacterial reverse mutation assays (typical for

    
    -haloamides).
    
B. Proteome Reactivity (Promiscuity)
  • Target: Cysteine (primary), Histidine/Lysine (secondary).

  • Selectivity: Low to Moderate. Without a highly specific binding scaffold, the warhead will label surface-exposed cysteines on "off-target" proteins (e.g., Glutathione, Albumin).

  • Comparison: Less selective than acrylamides (which require specific orientation for Michael addition) but more stable than bromoacetamides .

Parameter2-Chloro-N-(1-cyanocyclobutyl)propanamideAcrylamide Analog (Alternative)Bromoacetamide Analog (Alternative)
Reactivity Type

Alkylation (Irreversible)
Michael Addition (Rev/Irrev)

Alkylation (Highly Irreversible)
Intrinsic Reactivity Moderate (

~


)
Tunable (Low to High)High (Promiscuous)
Genotoxicity Risk High (Direct DNA Alkylator) Moderate (Metabolic activation)Very High
Metabolic Stability Moderate (Susceptible to Dehalogenation)HighLow (Rapid GSH depletion)
Primary Use Synthetic Intermediate / PGIFinal Drug WarheadChemical Probe (Proteomics)

Performance Comparison: Synthesis & Utility

In the synthesis of Apalutamide and related AR antagonists, this intermediate is often compared to alternative routes involving acrylamides or direct coupling .

Route A: The Chloro-Amide Route (Current)
  • Process: Reaction of 1-amino-1-cyclobutanecarbonitrile with 2-chloropropionyl chloride.

  • Pros: High yield, stable intermediate, crystalline solid (easy to purify).

  • Cons: Requires strict control of PGI levels in the final API (< threshold of toxicological concern, typically < 1.5 µ g/day ).

Route B: The Acrylamide Route (Alternative)
  • Process: Elimination of HCl from the chloro-amide to form the acrylamide, then reaction.

  • Pros: Acrylamides are often the desired final warhead for covalent drugs.

  • Cons: Acrylamides can polymerize; harder to handle in bulk synthesis compared to the stable chloro-precursor.

Route C: The Bromo-Amide Route (Alternative)
  • Process: Use of 2-bromopropionyl bromide.

  • Pros: Faster reaction kinetics for difficult cyclizations.

  • Cons: Extreme genotoxicity ; much harder to purge from final product; lower stability.

Verdict: The 2-Chloro variant offers the best balance of reactivity (sufficient for cyclization) and stability (manageable as an intermediate), provided that rigorous PGI purging protocols are in place.

Experimental Protocols for Assessment

To validate the safety and reactivity profile, the following self-validating protocols are recommended.

Protocol 1: Glutathione (GSH) Trapping Assay

Objective: Quantify electrophilic reactivity (off-target potential).

  • Preparation: Dissolve test compound (10 µM) in PBS (pH 7.4) with GSH (5 mM, 500-fold excess).

  • Incubation: 37°C for 0, 15, 30, 60, 120 min.

  • Analysis: LC-MS/MS monitoring of the GSH-adduct formation [M+H+307] and parent depletion.

  • Calculation: Determine pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
    • Interpretation:

      
       < 15 min indicates high promiscuity (high toxicity risk). 
      
      
      
      > 120 min indicates tunable reactivity.
Protocol 2: Trace Analysis (PGI Quantification)

Objective: Detect residual intermediate in final API (Limit of Quantitation: 1 ppm).

  • Method: UHPLC-MS/MS (QqQ).

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18), 1.7 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% to 95% B over 5 min.

  • Transition: Monitor MRM transition for 2-Chloro-N-(1-cyanocyclobutyl)propanamide (e.g., 187.0

    
     69.0).
    
  • Validation: Spike recovery must be 80-120% at the specification limit (e.g., 10 ppm).

Workflow Start Start: PGI Assessment Step1 Synthesize/Isolate Intermediate (Purity > 98%) Start->Step1 Step2 GSH Reactivity Assay (Determine t1/2) Step1->Step2 Decision Is t1/2 < 30 min? Step2->Decision HighRisk High Reactivity Risk (Requires stringent purging) Decision->HighRisk Yes ModRisk Moderate Reactivity (Standard controls) Decision->ModRisk No Step3 Develop LC-MS/MS Method (LOQ < 1 ppm) HighRisk->Step3 ModRisk->Step3 Step4 Spike Recovery Study (Matrix Effect Check) Step3->Step4 End Release Specification (e.g., < 10 ppm in API) Step4->End

Figure 2: Workflow for assessing the safety and control of the intermediate.

References

  • Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research. Link

  • Teo, Y. C., et al. (2016). "Assessment of Genotoxic Impurities in Pharmaceutical Development: A Review." Organic Process Research & Development. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2015). "Drug Discovery for a New Generation of Covalent Inhibitors." Expert Opinion on Drug Discovery. Link

  • ICH M7(R1) Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. Link

Validating the therapeutic potential of 2-Chloro-N-(1-cyanocyclobutyl)propanamide in disease models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the therapeutic potential of 2-Chloro-N-(1-cyanocyclobutyl)propanamide in disease models Content Type: Publish Comparison Guide

Executive Summary

2-Chloro-N-(1-cyanocyclobutyl)propanamide (herein referred to as CCBP-1 ) represents a distinct class of small molecule pharmacophores combining a privileged cyanocyclobutyl scaffold (common in JAK inhibitors like Oclacitinib) with a reactive 2-chloropropanamide warhead .

Based on structural homology, CCBP-1 is hypothesized to act as a Targeted Covalent Inhibitor (TCI) , likely exhibiting selectivity for Janus Kinases (JAK) or related cysteine-accessible kinases. Unlike reversible inhibitors (e.g., Tofacitinib), the chloropropanamide moiety suggests an irreversible binding mechanism, potentially offering superior target residence time and potency.

This guide outlines a rigorous validation framework to position CCBP-1 against established standards, focusing on verifying its covalent mechanism, kinase selectivity, and efficacy in autoimmune disease models.

Part 1: Comparative Landscape & Structural Logic

To validate CCBP-1, it must be benchmarked against clinically approved agents sharing similar mechanistic or structural features.

Structural Pharmacophore Analysis
  • Cyanocyclobutyl Group: Provides shape complementarity to the ATP-binding pocket (specifically the solvent-exposed region), a strategy validated by Abrocitinib and Oclacitinib .

  • 2-Chloropropanamide: An electrophilic warhead designed to react with nucleophilic cysteine residues (e.g., Cys909 in JAK3) via nucleophilic substitution (

    
    ), forming a permanent covalent bond.
    
Comparison Table: CCBP-1 vs. Standards
FeatureCCBP-1 (Lead Candidate)Tofacitinib (Standard)Ibrutinib (Mechanistic Control)
Mechanism Putative Covalent (Irreversible)Reversible (ATP Competitive)Covalent (Irreversible)
Warhead 2-Chloropropanamide (Moderate reactivity)NoneAcrylamide (High reactivity)
Target Class JAK Family (Predicted)JAK1/JAK3BTK
Binding Kinetics High Residence Time (Non-equilibrium)Fast On / Fast OffHigh Residence Time
Washout Resistance High (Activity persists)Low (Activity lost)High
Primary Indication Autoimmune / InflammatoryRA, Psoriatic ArthritisMCL, CLL

Part 2: Biochemical & Cellular Validation Protocols

Scientific Integrity Note: A common failure in validating covalent inhibitors is relying solely on


 values. Because covalent binding is time-dependent, you must measure 

(efficiency of inactivation) rather than just thermodynamic affinity.
Experiment A: The "Washout" Assay (Proof of Covalency)

Objective: Determine if CCBP-1 inhibition is sustained after the free compound is removed, confirming irreversible binding.

Protocol:

  • Cell Line: Use PBMCs or JAK3-overexpressing HEK293 cells.

  • Treatment:

    • Group A: Vehicle (DMSO).

    • Group B: Tofacitinib (1 µM) - Reversible Control.

    • Group C: CCBP-1 (1 µM).

  • Incubation: Incubate cells for 1 hour to allow binding.

  • Washout:

    • Wash cells 3x with warm PBS (removes unbound drug).

    • Resuspend in drug-free media.

    • Critical Step: Incubate for a "recovery period" (0h, 4h, 8h).

  • Stimulation: Stimulate with IL-2 (100 ng/mL) for 15 mins to activate STAT5.

  • Readout: Lyse cells and perform Western Blot for pSTAT5 .

Expected Result: Tofacitinib activity will diminish after washout (pSTAT5 signal returns). CCBP-1 should maintain suppression of pSTAT5 even after washout if it is covalent.

Experiment B: Kinase Selectivity Profiling (The "Scan")

Objective: Assess off-target liability of the chloropropanamide warhead.

Methodology: Utilize a KinomeScan (active site-directed competition binding) against a panel of 400+ kinases.

  • Focus: Pay attention to Cysteine-rich kinases (BTK, EGFR, JAK3).

  • Metric: Report Selectivity Score (S-score). A score of

    
     indicates high specificity.
    

Part 3: Mechanism of Action Visualization

The following diagram illustrates the hypothesized signaling blockade by CCBP-1 within the JAK-STAT pathway.

JAK_Pathway Cytokine Cytokine (IL-2/IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Cys Residue) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation CCBP1 CCBP-1 (Inhibitor) CCBP1->JAK Covalent Modification (Irreversible Block) pSTAT p-STAT (Phosphorylated) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: Proposed Mechanism of Action. CCBP-1 covalently modifies the JAK kinase ATP pocket, preventing the phosphorylation of STAT proteins and downstream inflammatory gene transcription.

Part 4: In Vivo Disease Model Validation

To validate therapeutic potential, CCBP-1 must be tested in a physiological system. The Rat Adjuvant-Induced Arthritis (AIA) model is the gold standard for JAK inhibitors.

Protocol: Rat Adjuvant-Induced Arthritis (AIA)

1. Animals:

  • Lewis Rats (Female, 160-180g), n=10 per group.

2. Induction (Day 0):

  • Intradermal injection of Mycobacterium butyricum in mineral oil into the tail base.

3. Treatment Groups (Starting Day 10 - Onset of Disease):

  • Vehicle: 0.5% Methylcellulose (Oral gavage, QD).

  • Positive Control: Tofacitinib (10 mg/kg, Oral gavage, QD).

  • CCBP-1 Low: 3 mg/kg (Oral gavage, QD).

  • CCBP-1 High: 10 mg/kg (Oral gavage, QD).

4. Clinical Scoring (Daily):

  • Measure Paw Volume (Plethysmometer).

  • Arthritis Score (0-4 scale per paw: redness, swelling, ankylosis).

5. Histopathology (Day 28):

  • Harvest ankle joints. Fix in formalin, decalcify, and stain with H&E.

  • Metrics: Synovial hyperplasia, bone erosion, inflammatory cell infiltration.

Data Presentation Requirement: Results should be plotted as Mean Paw Volume (mL) vs. Days . Efficacy is confirmed if CCBP-1 reduces paw swelling with statistical significance (


) comparable to Tofacitinib.

Part 5: Validation Logic Flowchart

Use this decision tree to determine if CCBP-1 is a viable drug candidate or merely a chemical probe.

Validation_Flow Start Start: CCBP-1 Biochem Biochemical Assay (Kinase Panel) Start->Biochem Potent IC50 < 100nM? Biochem->Potent Washout Washout Assay (Cellular) Potent->Washout Yes Fail Discard / Redesign Potent->Fail No Irreversible Activity Persists? Washout->Irreversible InVivo In Vivo AIA Model Irreversible->InVivo Yes (Covalent) Irreversible->Fail No (Reversible/Weak) Efficacy Reduces Swelling? InVivo->Efficacy Candidate Valid Drug Candidate Efficacy->Candidate Yes Efficacy->Fail No

Figure 2: Go/No-Go Decision Tree for CCBP-1 Validation.

References

  • O'Shea, J. J., et al. (2013). "JAKs and STATs in immunity, immunodeficiency, and cancer." The New England Journal of Medicine. Link

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery. Link

  • Bendele, A. M. (2001). "Animal models of rheumatoid arthritis." Journal of Musculoskeletal and Neuronal Interactions. Link

  • Flanagan, M. E., et al. (2010). "Chemical and computational methods for the characterization of covalent inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (n.d.). "2-Chloro-N-(1-cyanocyclobutyl)propanamide."[1][2][3] National Center for Biotechnology Information. Link

Sources

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